molecular formula C6H4F6N2O B6239278 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole CAS No. 943522-68-7

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole

Cat. No.: B6239278
CAS No.: 943522-68-7
M. Wt: 234.1
InChI Key:
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Description

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole is a fluorinated imidazole derivative known for its unique chemical properties. The presence of trifluoromethoxy and trifluoroethyl groups imparts significant stability and reactivity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole typically involves the reaction of imidazole with 1,1,2-trifluoro-2-(trifluoromethoxy)ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen functionalities, while reduction may result in partially or fully reduced imidazole rings .

Scientific Research Applications

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethoxy and trifluoroethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole is unique due to its specific combination of trifluoromethoxy and trifluoroethyl groups attached to the imidazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which are not commonly found in other similar compounds .

Properties

CAS No.

943522-68-7

Molecular Formula

C6H4F6N2O

Molecular Weight

234.1

Purity

95

Origin of Product

United States

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